ethyl (2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a benzoyl group, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the [3+2] cycloaddition reaction of an azide with a nitrile.
Benzoylation: The tetrazole derivative is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Thiazole Ring Formation: The thiazole ring is formed by the cyclization of a thioamide with an α-halo ketone.
Esterification: Finally, the compound is esterified with ethyl acetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl (2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Comparison with Similar Compounds
Ethyl (2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other similar compounds:
Similar Compounds: Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate, thiazole derivatives, and benzoyl-substituted compounds.
Uniqueness: The combination of the tetrazole, benzoyl, and thiazole rings in a single molecule provides unique chemical and biological properties not found in simpler analogs. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14N6O3S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[3-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H14N6O3S/c1-2-24-13(22)7-11-8-25-15(17-11)18-14(23)10-4-3-5-12(6-10)21-9-16-19-20-21/h3-6,8-9H,2,7H2,1H3,(H,17,18,23) |
InChI Key |
RZPOCRXIPTZMBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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